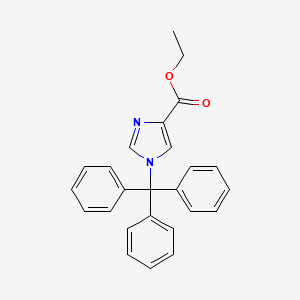

Ethyl 1-trityl-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-tritylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDKACKOPKUCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347129 | |

| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53525-60-3 | |

| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-trityl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-trityl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a central imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous biologically active molecules and pharmaceuticals. The presence of a bulky trityl protecting group on one of the nitrogen atoms and an ethyl carboxylate group at the 4-position suggests its primary role as a chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and its potential applications based on the characteristics of its constituent functional groups and related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties have been identified from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 53525-60-3 | Generic chemical supplier data |

| Molecular Formula | C₂₅H₂₂N₂O₂ | Generic chemical supplier data |

| Molecular Weight | 382.46 g/mol | Generic chemical supplier data |

| Appearance | White powder | Generic chemical supplier data |

| Purity | >98% | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | Generic chemical supplier data |

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a plausible and logical synthesis can be proposed based on established methods for the N-tritylation of imidazoles and the synthesis of imidazole-4-carboxylates. The proposed synthesis is a two-step process starting from the commercially available Ethyl imidazole-4-carboxylate.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid.[1]

Materials:

-

Ethyl imidazole-4-carboxylate

-

Trityl chloride

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous DMF.

-

Addition of Base: To this solution, add anhydrous pyridine (1.1 to 1.5 equivalents). The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Trityl Chloride: Slowly add trityl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound itself, its structural components suggest its utility as a key intermediate in the synthesis of pharmacologically active compounds.

-

Scaffold for Medicinal Chemistry: The imidazole ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. This compound provides a platform for further chemical modifications at the carboxylate group to generate libraries of potential drug candidates.

-

Intermediate for API Synthesis: Imidazole derivatives are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). For example, related imidazole carboxylates are used in the synthesis of the antihypertensive drug Olmesartan.[2] The trityl group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at other parts of the molecule.

-

Precursor for Biologically Active Imidazoles: Research on other substituted imidazole derivatives has shown a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound could serve as a precursor for the synthesis of novel imidazole-based therapeutic agents.

Logical Relationships in its Utility

References

Structure and properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical structure, physical and spectroscopic properties, and a precise experimental protocol for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring an imidazole core, a bulky trityl protecting group on one of the nitrogen atoms, and an ethyl carboxylate group at the 4-position. The trityl group is often employed in multi-step syntheses to prevent unwanted reactions at the imidazole nitrogen, such as during Grignard reactions[1][2][3].

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl 1-(triphenylmethyl)-1H-imidazole-4-carboxylate | N/A |

| CAS Number | 53525-60-3 | N/A |

| Molecular Formula | C₂₅H₂₂N₂O₂ | N/A |

| Molecular Weight | 382.46 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in dichloromethane and other organic solvents | [1][2][3] |

Spectroscopic Data

Precise spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the expected spectroscopic characteristics based on its structure and data from closely related compounds.

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), aromatic protons of the trityl group, and protons of the imidazole ring. |

| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the trityl group, and carbons of the imidazole ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (ester), C-N stretching (imidazole), and aromatic C-H stretching. |

| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ corresponding to the molecular weight. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures[1][2][3].

Synthesis of this compound

This procedure involves the N-tritylation of ethyl 1H-imidazole-4-carboxylate.

Reaction Scheme:

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

Trityl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add trityl chloride (1.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

The trityl-protected imidazole moiety is a valuable synthon in medicinal chemistry. The protection of the imidazole nitrogen allows for selective functionalization at other positions of the molecule. For instance, the ester group at the 4-position can be further modified to introduce different functionalities, leading to the synthesis of a diverse library of compounds for biological screening. The use of this compound as a protected intermediate is particularly noted in the synthesis of diacylglycerol lipase (DAGL) inhibitors[1][2][3].

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its potential application in the development of bioactive molecules.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly in the field of drug discovery. This guide has provided essential information on its structure, properties, and a detailed protocol for its preparation. The strategic use of the trityl protecting group facilitates complex molecular constructions, enabling the development of novel therapeutic agents. Further research into the spectroscopic characterization of this compound would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS 53525-60-3)

Notice: Due to a significant lack of publicly available scientific literature and data for Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS 53525-60-3), this guide provides a foundational overview based on general chemical principles and information available for structurally related compounds. The detailed experimental protocols, quantitative physicochemical data, and in-depth biological activity information requested could not be specifically retrieved for this compound.

Chemical Identification and Core Properties

IUPAC Name: Ethyl 1-(triphenylmethyl)-1H-imidazole-4-carboxylate

Synonyms: this compound

CAS Number: 53525-60-3

Chemical Formula: C₂₅H₂₂N₂O₂

Molecular Weight: 382.46 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

No specific experimental data for the melting point, boiling point, solubility, or other physicochemical properties of this compound could be found in the available literature. Based on its structure, it is expected to be a solid at room temperature with poor solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Manufacturing

A detailed, validated experimental protocol for the synthesis of this compound is not available in published literature. However, based on established synthetic methodologies for similar imidazole derivatives, a plausible synthetic route can be proposed.

Hypothetical Synthetic Pathway

A common method for the synthesis of N-substituted imidazole-4-carboxylates involves the protection of the imidazole nitrogen followed by functionalization. A potential two-step synthesis for the target compound is outlined below.

Caption: Hypothetical synthesis of the target compound.

Step 1: Tritylation of Ethyl imidazole-4-carboxylate

The synthesis would likely begin with the protection of the nitrogen atom of Ethyl imidazole-4-carboxylate using trityl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The bulky trityl group selectively protects the more accessible N-1 position of the imidazole ring.

General Experimental Protocol (Hypothetical):

-

To a solution of Ethyl imidazole-4-carboxylate in anhydrous DMF, add triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or therapeutic applications of this compound.

However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including:

-

Anticancer Activity: Various substituted imidazole derivatives have shown potent cytotoxic effects against different cancer cell lines.

-

Antifungal and Antibacterial Activity: The imidazole ring is a core component of several antifungal and antibacterial drugs.

-

Antiviral Activity: Some imidazole derivatives have been explored as potential antiviral agents, including inhibitors of HIV-1.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.

The presence of the bulky, lipophilic trityl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. It may enhance cell membrane permeability and contribute to binding with hydrophobic pockets in biological targets.

Analytical Information

No published spectral data (NMR, IR, Mass Spectrometry) for this compound could be located. For characterization, the following analytical techniques would be essential:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Safety and Handling

Specific toxicology and safety data for this compound are not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion and Future Directions

This compound is a chemical compound for which there is a significant lack of available scientific data. While its synthesis can be reasonably proposed based on established chemical principles, its physicochemical properties, biological activity, and potential applications remain unexplored.

For researchers and drug development professionals, this compound represents a novel chemical entity that could be synthesized and screened for a variety of biological activities, given the known pharmacological importance of the imidazole scaffold. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening for biological activity in various assays (e.g., anticancer, antimicrobial, antiviral).

-

If activity is found, elucidating the mechanism of action and structure-activity relationships.

This foundational work would be necessary to unlock the potential of this compound as a lead compound in drug discovery.

The Trityl Group as a Robust Protecting Strategy for Imidazole in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Among the arsenal of available protecting groups, the trityl (triphenylmethyl, Trt) group stands out for its efficacy in shielding the imidazole functionality of histidine and other imidazole-containing compounds. Its unique combination of steric bulk and acid lability allows for selective protection and deprotection, preventing undesirable side reactions and enhancing synthetic yields. This technical guide provides a comprehensive overview of the function, application, and experimental considerations of the trityl protecting group on imidazole, tailored for professionals in research and drug development.

Core Features of the N-Trityl Protecting Group

The utility of the trityl group in protecting the imidazole ring stems from a set of distinct chemical properties that enable chemists to strategically manipulate complex molecular architectures.[1]

-

Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly susceptible to cleavage under acidic conditions.[1][2] This facile deprotection is driven by the formation of the stable trityl cation and can be achieved with reagents such as trifluoroacetic acid (TFA) or acetic acid, typically in a solvent like dichloromethane (DCM).[1]

-

Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its robustness under basic and neutral conditions.[1] This orthogonality to many other protecting groups used in organic synthesis allows for the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1]

-

Steric Hindrance: The three bulky phenyl rings of the trityl group provide significant steric hindrance around the protected nitrogen atom.[1] This steric bulk not only prevents unwanted reactions at the imidazole ring but can also influence the reactivity of adjacent functional groups.[1]

-

Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] Its removal is readily accomplished through mild acidic treatment.[1]

Applications in Peptide Synthesis and Drug Development

The trityl group is particularly valuable in the synthesis of peptides containing histidine residues.[3][4] The nucleophilic nature of the imidazole side chain can lead to undesirable side reactions during peptide coupling, such as acylation.[3] The steric and electronic properties of the trityl group effectively prevent these side reactions.[3] Furthermore, histidine is known to be susceptible to racemization during peptide synthesis; the use of a bulky protecting group like trityl on the side chain is a critical strategy to minimize this epimerization.[3]

In the context of drug development, the imidazole moiety is a common pharmacophore found in numerous therapeutic agents.[5][6] The use of N-trityl-protected imidazole building blocks allows for the precise and efficient synthesis of these complex drug candidates, ultimately improving yields and purity.[7][8]

Quantitative Data Summary

While comprehensive kinetic data on the pH-dependent stability of N-trityl imidazole is not extensively documented in the literature, the relative lability of various substituted trityl derivatives is well-established, especially in the fields of oligonucleotide and peptide synthesis.[1] The electronic nature of substituents on the phenyl rings significantly impacts the stability of the corresponding trityl cation, which in turn dictates the ease of deprotection.[1]

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt) |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM |

Note: The relative rates are approximate and can vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.

Materials:

-

Imidazole derivative (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)[1]

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[1]

-

Deionized water[1]

-

Brine solution[1]

-

Anhydrous sodium sulfate (Na2SO4)[1]

-

Silica gel for column chromatography[1]

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole derivative in anhydrous DMF or DCM.[1]

-

Add triethylamine or DIPEA to the solution and stir.[1]

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to yield the N-trityl imidazole derivative.[1]

Deprotection of N-Trityl Imidazole

This protocol describes the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid[1]

-

Dichloromethane (DCM)[1]

-

Saturated sodium bicarbonate (NaHCO3) solution[1]

-

Deionized water[1]

-

Brine solution[1]

-

Anhydrous sodium sulfate (Na2SO4)[1]

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[1]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[1]

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

-

Separate the organic layer and wash it with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole compound.

Visualizing the Workflow and Mechanism

To further elucidate the role of the trityl protecting group, the following diagrams illustrate the protection/deprotection workflow and the mechanism of acid-catalyzed deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of imidazole derivatives in medicinal chemistry, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications of Imidazole Derivatives

The versatility of the imidazole nucleus has led to the development of drugs across a wide spectrum of therapeutic areas.[1][2] Imidazole-based compounds have demonstrated significant efficacy as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[3][4]

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms, including kinase inhibition, microtubule disruption, and DNA binding.[5] Many approved anticancer drugs, such as the BRAF kinase inhibitor dabrafenib and the aromatase inhibitor anastrozole, feature an imidazole core.

Antifungal Activity

The "azole" antifungals, which include well-known drugs like miconazole and ketoconazole, are a major class of therapeutics for fungal infections.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.

Antibacterial and Antiviral Activity

Certain imidazole derivatives, such as metronidazole, are effective against anaerobic bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group of the imidazole ring within the microorganism, leading to the formation of cytotoxic metabolites that damage DNA and other macromolecules. In the realm of antiviral therapy, imidazole-based compounds have been explored for their potential to inhibit viral replication.

Anti-inflammatory and Analgesic Activity

Imidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties.[3] Some of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Data on Imidazole Derivatives

The following tables summarize the in vitro activity of representative imidazole derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Dabrafenib | Melanoma | BRAFV600E kinase inhibition | 2.4 | |

| Compound C2 | MCF-7 (Breast) | Apoptosis induction | 0.75 | |

| Compound C7 | - | Cell cycle arrest (S phase) | - | |

| Compound C13 | NCI60 (Melanoma) | BRAFV600E kinase inhibition | 1.8 | |

| Compound 22 | NUGC-3 (Gastric) | Microtubule destabilization | 0.05 | |

| Compound 37 | A549 (Lung) | EGFR inhibition | 2.2 | |

| Compound 43 | MCF-7 (Breast) | EGFR inhibition | 0.8 | |

| Imidazoquinazoline 57 | PC3 (Prostate) | EGFR inhibition | 0.04 |

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Drug | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | Antibacterial | 625 | [1] |

| HL1 | MRSA | Antibacterial | 1250 | [1] |

| HL2 | Staphylococcus aureus | Antibacterial | 625 | [1] |

| HL2 | Escherichia coli | Antibacterial | 2500 | [1] |

| Compound 31 | Candida albicans 64110 (Fluconazole-resistant) | Antifungal | 8 | |

| Compound 42 | Staphylococcus aureus UA1758 | Antibacterial | 4 | |

| Miconazole | Candida auris (KCTC17810) | Antifungal | >3.125 | |

| NAIMS 7c | Candida auris (KCTC17810) | Antifungal | 3.125 |

Key Signaling Pathways Modulated by Imidazole Derivatives

Imidazole derivatives can modulate a variety of signaling pathways implicated in disease. The following diagrams illustrate the mechanisms of action of these compounds in three key pathways.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines. Certain pyridinyl-imidazole derivatives act as competitive inhibitors of p38 MAPK at the ATP-binding site, thereby blocking the downstream inflammatory cascade.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical in embryonic development and its dysregulation is often associated with cancer. Some imidazole derivatives can interfere with this pathway by downregulating key target genes.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. The gut microbiota-derived metabolite, imidazole propionate, has been shown to activate mTORC1 signaling, which can impair insulin signaling.[2]

Experimental Protocols

The development of novel imidazole derivatives relies on robust synthetic and biological evaluation methods.

Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles.[1] The following is a representative protocol for the synthesis of 2-hydroxy-1-naphthaldehyde-based imidazole derivatives (HL1 and HL2).[1]

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Benzil

-

4-methylaniline or 4-methoxyaniline

-

Ammonium acetate

-

Glacial acetic acid

-

Water

-

Argon gas

Procedure:

-

A solution of 2-hydroxy-1-naphthaldehyde (1 mmol), benzil (1.1 mmol), 4-methylaniline or 4-methoxyaniline (4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is refluxed under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water (20 mL).

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with 10% acetic acid (4 x 5 mL) and then with water.

-

The purified product is dried to yield the desired imidazole derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Materials:

-

Synthesized imidazole derivatives (e.g., HL1, HL2)

-

Reference antibiotics (e.g., vancomycin, ciprofloxacin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

10% DMSO in water (for dissolving compounds)

Procedure:

-

The imidazole derivatives and ciprofloxacin are dissolved in 10% DMSO, while vancomycin is dissolved in sterile distilled water to prepare stock solutions.

-

Two-fold serial dilutions of the imidazole derivatives are prepared in MHB in a 96-well plate, typically ranging from 5000 to 2.44 µg/mL.

-

Serial dilutions of the reference antibiotics are also prepared in the same plate.

-

A standardized inoculum of the test bacterial strain is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationships and Workflows

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. The following diagram illustrates a hypothetical SAR for a series of kinase inhibitors based on an imidazole scaffold.

References

- 1. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bevital.no [bevital.no]

- 3. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiota-ism.com [microbiota-ism.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

An In-depth Technical Guide to the Synthesis of N-trityl Imidazole

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. The imidazole moiety, present in the essential amino acid histidine and numerous pharmacologically active compounds, often requires protection of its N-H group to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a widely employed protecting group for imidazole due to its steric bulk and lability under mild acidic conditions, while remaining stable to basic and neutral environments.[1] This technical guide provides a comprehensive review of the primary methods for the synthesis of N-trityl imidazole, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations.

Core Synthesis Methodologies

The N-tritylation of imidazole can be achieved through several synthetic routes, each with its own set of advantages and disadvantages regarding reaction conditions, cost, and yield. The most prevalent methods involve the reaction of imidazole with a tritylating agent in the presence of a base, or the use of pre-formed imidazole salts.

Tritylation using Trityl Chloride and a Tertiary Amine Base

This is one of the most common and straightforward methods for the N-tritylation of imidazole. The reaction proceeds by the nucleophilic attack of the imidazole nitrogen on trityl chloride, with a tertiary amine base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) serving to neutralize the hydrochloric acid byproduct.

Reaction Pathway:

References

An In-depth Technical Guide to Orthogonal Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This necessity has led to the development of a powerful strategic concept known as orthogonal protection. This guide provides a comprehensive overview of the principles of orthogonal protection, details commonly employed protecting groups for key functional groups, and presents experimental protocols for their application and removal.

The Core Principle of Orthogonality

Orthogonal protection is a strategy that utilizes two or more protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups, providing chemists with precise control over the synthetic route. The ideal set of protecting groups for a polyfunctional molecule would form an "orthogonal set," where each group is cleaved by a unique set of reagents that do not affect any other protecting group in the molecule.[2]

The successful implementation of an orthogonal protection strategy is crucial in the synthesis of complex molecules such as peptides, carbohydrates, and natural products.[1] It minimizes the need for lengthy protection-deprotection sequences and significantly enhances the efficiency and convergence of a synthetic plan.[3]

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the core concepts and workflows associated with orthogonal protection.

References

Key Intermediates in the Synthesis of Pharmaceutical Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the strategic construction of intricate molecular architectures. Central to this endeavor are key intermediates, the molecular building blocks that serve as crucial stepping stones in the synthetic pathway to the final drug substance. The efficiency of the synthesis, the purity of the final product, and the overall economic viability of the manufacturing process are all heavily dependent on the design and execution of the steps involving these pivotal compounds. This guide provides a detailed examination of key intermediates in the synthesis of three blockbuster pharmaceutical agents: Atorvastatin, Sildenafil, and Oseltamivir. Furthermore, it delves into two powerful and widely used synthetic reactions, the Grignard reaction and the Suzuki coupling, which are instrumental in the formation of many pharmaceutical intermediates. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways to aid researchers and professionals in the field of drug development.

Atorvastatin and its Key Intermediate: (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Atorvastatin, marketed as Lipitor, is a statin medication used to prevent cardiovascular disease in those at high risk and to treat abnormal lipid levels.[1] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] A critical chiral intermediate in the synthesis of Atorvastatin is (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this intermediate is essential for the therapeutic efficacy of the final drug.[2]

Data Presentation: Synthesis of Atorvastatin Intermediate

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Condensation | N-carbobenzyloxy-β-alanine, N,N'-carbonyldiimidazole (CDI), potassium malonate ethyl ester, MgCl2, CH3CN, 50°C, 2h | 82.5 | [2] |

| 2 | Asymmetric Hydrogenation | β-ketoester intermediate from step 1, Ru-BINAP catalyst, H2 | - | [2] |

| 3 | Ketalization and further steps | - | - | [2] |

| - | Overall Synthesis | 8 steps from N-carbobenzyloxy-β-alanine | - | [2] |

| - | Alternative Paal-Knorr Synthesis | Diketone of atorvastatin, primary amine intermediate, THF, MTBE, pivalic acid, triethylamine, reflux | - | [3] |

Experimental Protocol: Asymmetric Synthesis of an Atorvastatin Intermediate Precursor

This protocol describes the synthesis of a β-ketoester, a precursor to the key chiral intermediate of Atorvastatin.[2]

Synthesis of Ethyl 5-(N-carbobenzyloxyamino)-3-oxopentanoate:

-

To a solution of N-carbobenzyloxy-β-alanine (59.4 g, 0.266 mol) in acetonitrile (500 ml), add N,N'-carbonyldiimidazole (CDI) (44.1 g, 0.272 mol) over 15 minutes.

-

After the evolution of CO2 ceases, cool the reaction mixture to 10°C.

-

Add potassium malonate ethyl ester (67.9 g, 0.399 mol) and MgCl2 (25.5 g, 0.268 mol) to the mixture and stir for 1 hour.

-

Heat the reaction mixture to 50°C for 2 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate (300 ml) and a 5% HCl solution (1 L).

-

Separate the organic layer and wash it with a 5% Na2CO3 solution (100 ml) and a saturated NaCl solution.

-

Dry the organic layer with anhydrous MgSO4.

-

Evaporate the solvent, and dissolve the crude product in a mixture of toluene/n-hexane (1/2).

-

Cool the solution to -30°C to crystallize the product, yielding ethyl 5-(N-carbobenzyloxyamino)-3-oxopentanoate (64.4 g, 82.5% yield).[2]

Signaling Pathway: Atorvastatin Mechanism of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase.[4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway in the liver.[4] By inhibiting this enzyme, atorvastatin decreases the de novo synthesis of cholesterol. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the uptake of LDL-cholesterol from the bloodstream, thereby lowering the overall blood cholesterol levels.[4]

Sildenafil and its Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl Chloride

Sildenafil, sold under the brand name Viagra, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension.[5] Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] A pivotal intermediate in the synthesis of Sildenafil is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride .

Data Presentation: Synthesis of Sildenafil Intermediate

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Pyrazole formation | Diketoester and hydrazine | - | [6] |

| 2 | N-methylation and hydrolysis | - | - | [6] |

| 3 | Nitration | HNO3, H2SO4 | - | [6] |

| 4 | Carboxamide formation and nitro reduction | - | - | [6] |

| 5 | Acylation | - | - | [6] |

| 6 | Chlorosulfonylation | Chlorosulfonic acid | - | [6] |

| 7 | Amine coupling | N-methylpiperazine | - | [6] |

| 8 | Cyclization | Potassium t-butoxide in t-butanol | up to 95 | [7] |

| - | Overall Yield (Improved Process) | - | up to 51.7 | [7] |

Experimental Protocol: Cyclization to form Sildenafil

This protocol outlines the final cyclization step in the synthesis of Sildenafil from a key amide intermediate.[8]

-

Slurry the pyrazolecarboxamide intermediate (12.32 g, 0.025 mol) in tert-butyl alcohol (61 mL).

-

Add potassium tert-butoxide (3.37 g).

-

Heat the resulting mixture at reflux for 8 hours.

-

After cooling, add 62.5 mL of water to the mixture and filter the solution.

-

Prepare a solution of concentrated HCl (2.3 mL) in water (60 mL) and add it dropwise to the mixture over 2 hours.

-

Granulate the precipitated product at pH 7 and 10°C for an additional hour.

-

The precipitated Sildenafil is then collected by filtration.

Signaling Pathway: Sildenafil Mechanism of Action

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[9] In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[5] cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection.[5] PDE5 is the enzyme responsible for the degradation of cGMP.[5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[5]

Oseltamivir and its Key Intermediate: (-)-Shikimic Acid

Oseltamivir, marketed as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B.[10] It is a neuraminidase inhibitor, which blocks the function of the viral neuraminidase enzyme, preventing the virus from budding from the host cell and spreading.[11] The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a naturally occurring compound extracted from Chinese star anise.[10]

Data Presentation: Synthesis of Oseltamivir from (-)-Shikimic Acid

| Step | Reaction | Reagents and Conditions | Overall Yield (%) | Reference |

| 1-3 | Acetal mesylate formation | Ethanol, thionyl chloride; 3-pentanone, p-toluenesulfonic acid; triethylamine, methanesulfonyl chloride | - | [10] |

| 4 | Reductive ketal opening | Modified Hunter conditions, dichloromethane | - | [10] |

| 5 | Epoxide formation | Potassium bicarbonate | - | [10] |

| 6 | Azide opening of epoxide | Sodium azide | - | [10] |

| 7-end | Multiple steps to Oseltamivir | - | - | [10] |

| - | Overall Synthesis from (-)-Shikimic Acid | - | ~30 | [3] |

| - | Azide-Free Synthesis | - | ~30 | [10] |

Experimental Protocol: Regioselective Azidation in Oseltamivir Synthesis

This protocol describes a key step in the synthesis of an Oseltamivir intermediate from a shikimic acid-derived epoxide.[12]

-

Dissolve the shikimic acid-derived epoxide intermediate in ethanol.

-

In a separate flask, prepare an aqueous solution of sodium azide (NaN3) and ammonium chloride (NH4Cl).

-

Add the aqueous azide solution to the ethanolic solution of the epoxide.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the azido-alcohol intermediate.

Signaling Pathway: Oseltamivir Mechanism of Action

The influenza virus, after replicating inside a host cell, uses the enzyme neuraminidase to cleave sialic acid residues on the surface of the host cell.[13] This cleavage is essential for the release of new viral particles, allowing them to infect other cells.[13] Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the neuraminidase enzyme. By blocking the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid, trapping the newly formed viruses on the surface of the host cell and thus inhibiting the spread of the infection.[13]

Key Synthetic Reactions in Pharmaceutical Intermediate Synthesis

Grignard Reaction

The Grignard reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It involves the reaction of a Grignard reagent (an organomagnesium halide, R-Mg-X) with an electrophile, typically a carbonyl compound. This reaction is widely used in the pharmaceutical industry to construct complex carbon skeletons.

General Reaction Scheme:

R-X + Mg --(ether)--> R-MgX (Grignard Reagent) R-MgX + R'C(=O)R'' --> R-C(OMgX)(R')R'' --(H3O+)--> R-C(OH)(R')R'' (Alcohol)

Experimental Protocol: General Procedure for a Grignard Reaction

The following is a general protocol for the synthesis of an alcohol from an alkyl/aryl halide and a ketone.

-

Preparation of the Grignard Reagent:

-

All glassware must be scrupulously dried to exclude moisture.

-

Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of an ethereal solvent (e.g., diethyl ether or THF).

-

Add a solution of the alkyl or aryl halide in the ethereal solvent dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine.

-

The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.

-

-

Reaction with the Carbonyl Compound:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of the aldehyde or ketone in the ethereal solvent dropwise to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to yield the crude alcohol product, which can be further purified by chromatography or crystallization.

-

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[14] This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and vinyl-aryl structures.[14]

General Reaction Scheme:

R1-B(OR)2 + R2-X --(Pd catalyst, Base)--> R1-R2

Experimental Protocol: General Procedure for a Suzuki Coupling Reaction [14]

-

Reaction Setup:

-

In a reaction vessel, combine the organohalide, the boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, K3PO4).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base).

-

Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Conclusion

The synthesis of pharmaceutical compounds is a testament to the power and precision of modern organic chemistry. Key intermediates are the linchpins of these synthetic endeavors, and their efficient and stereoselective preparation is paramount. This guide has provided a technical overview of the synthesis of crucial intermediates for Atorvastatin, Sildenafil, and Oseltamivir, alongside detailed protocols and visualizations of their corresponding biological pathways. Furthermore, the inclusion of fundamental synthetic methodologies like the Grignard reaction and Suzuki coupling highlights the essential tools available to chemists in the construction of these vital molecular components. It is through the continued innovation and refinement of these synthetic strategies that the pharmaceutical industry can advance the development of new and improved therapies for the betterment of human health.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. internationaljournalssrg.org [internationaljournalssrg.org]

- 3. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 11. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Physicochemical properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 1-trityl-1H-imidazole-4-carboxylate. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a trityl-protected imidazole ring with an ethyl carboxylate substituent. The bulky trityl (triphenylmethyl) group provides steric protection for the imidazole nitrogen, making it a useful intermediate in multi-step organic synthesis. Its key identifiers and properties are summarized below.

| Property | Data | Reference |

| CAS Number | 53525-60-3 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 382.46 g/mol | |

| Appearance | White powder | [1] |

| Purity | Typically ≥95% - 98% | [1][] |

| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area | |

| SMILES | CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | [2] |

| InChI Key | KXDKACKOPKUCBU-UHFFFAOYSA-N | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the imidazole nitrogen of a suitable precursor is protected with a trityl group. This is followed by the esterification of the carboxylic acid moiety.

Protocol 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid

This procedure outlines the N-tritylation of 1H-imidazole-4-carboxylic acid, which serves as the direct precursor to the target compound.

Materials:

-

1H-Imidazole-4-carboxylic acid

-

Trityl chloride

-

N,N-Dimethylformamide (DMF)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of DMF (30 mL) and pyridine (15 mL) is prepared.

-

To this solution, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

-

The reaction mixture is stirred overnight at room temperature.

-

Following the reaction, water and EtOAc are added to the mixture.

-

The organic and aqueous layers are separated. The aqueous layer is further extracted twice with 50 mL portions of EtOAc.

-

The combined organic extracts are washed sequentially with water and brine.

-

The washed organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting oil is triturated with EtOAc to yield 1-Trityl-1H-imidazole-4-carboxylic acid as a white solid (1.5 g, 95% yield).

Protocol 2: Synthesis of this compound (General Fischer Esterification)

This protocol describes a general method for the acid-catalyzed esterification of the carboxylic acid precursor with ethanol.[4] Specific reaction times and purification methods may require optimization.

Materials:

-

1-Trityl-1H-imidazole-4-carboxylic acid

-

Absolute Ethanol (used in excess as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

Procedure:

-

Dissolve 1-Trityl-1H-imidazole-4-carboxylic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of the mixture by removing most of the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Evaporate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Spectroscopic and Analytical Data

Biological Context and Potential Applications

While direct biological activity data for this compound is not documented, the imidazole scaffold is a prominent feature in a vast array of biologically active molecules and pharmaceuticals.[5] Imidazole-containing compounds are known to exhibit a wide spectrum of activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.[5]

Derivatives of imidazole-4-carboxylate, in particular, serve as crucial building blocks in drug discovery. They are key intermediates in the synthesis of complex molecules, such as:

-

HIV-1 Integrase Inhibitors: Certain 1,5-diaryl-1H-imidazole-4-carboxylates have been investigated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[6]

-

Antihypertensive Agents: Imidazole derivatives are central to the structure of angiotensin II receptor blockers like Olmesartan.

-

Anticancer Agents: The imidazole core is present in numerous compounds screened for anticancer activity.

The trityl-protected nature of this compound makes it a stable, versatile intermediate for the synthesis of more complex, biologically active imidazole derivatives. The trityl group can be selectively removed under acidic conditions, allowing for further modification at the N-1 position of the imidazole ring, making it a valuable tool for building libraries of potential drug candidates.

References

- 1. chinapharmas.com [chinapharmas.com]

- 2. This compound [acrospharma.co.kr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the imidazole core, Ethyl 1H-imidazole-4-carboxylate, from glycine, followed by the protection of the imidazole nitrogen with a trityl group. This protocol offers detailed experimental procedures, reagent specifications, and reaction conditions critical for successful synthesis.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The trityl protecting group offers a robust method for selectively shielding the imidazole nitrogen, enabling further chemical modifications at other positions of the molecule. The target compound, this compound, serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. This protocol outlines a reliable and reproducible method for its preparation.

Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of Ethyl 1H-imidazole-4-carboxylate: This multi-step process begins with the acylation and esterification of glycine, followed by condensation, cyclization, and subsequent oxidation to yield the core imidazole ester.

-

N-tritylation of Ethyl 1H-imidazole-4-carboxylate: The imidazole nitrogen of the synthesized ester is then protected using trityl chloride in the presence of a base to yield the final product.

Data Presentation

| Parameter | Step 1: Acetyl Glycine | Step 2: Acetyl Glycine Ethyl Ester | Step 3: 2-mercapto-4-imidazole formate ethyl ester | Step 4: Ethyl imidazole-4-carboxylate | Step 5: this compound |

| Yield | 86.8%[1] | 83.3%[1] | 32.9%[1] | 54%[1] | Data not available in cited literature |

| Physical State | White solid[1] | Solid[1] | Light yellow solid[1] | White solid[1] | Data not available in cited literature |

| Molecular Formula | C4H7NO3 | C6H11NO3 | C6H8N2O2S | C6H8N2O2 | C25H22N2O2 |

| Molecular Weight | 117.10 g/mol | 145.16 g/mol | 172.22 g/mol | 140.14 g/mol | 382.46 g/mol |

Experimental Protocols

Part 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate[1]

Step 1: Synthesis of Acetyl Glycine

-

In a suitable reaction vessel, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in portions.

-

Continue stirring the reaction mixture at 20°C for 2 hours.

-

Cool the mixture and allow it to stand for a sufficient time to induce crystallization.

-

Collect the solid by filtration, wash with a small amount of ice water, and dry to obtain acetyl glycine. The reported yield is 86.8%.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool the reaction to room temperature and filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester. The reported yield is 83.3%.[1]

Step 3: Synthesis of 2-mercapto-4-imidazole formate ethyl ester

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of 60% sodium hydride (0.065 mol) and 15 mL of toluene.

-

Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Cool the resulting slurry to 0°C in an ice bath.

-

Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction to warm to room temperature and let it stand overnight.

-

To the resulting viscous condensate, add 21.6 g of ice water. Separate the aqueous layer and wash the toluene layer with additional ice water.

-

Combine the aqueous layers and add 6.8 g of potassium thiocyanate (0.07 mol).

-

At 0°C, slowly add 13.5 g of concentrated hydrochloric acid (0.125 mol).

-

Heat the mixture to 55-60°C and maintain this temperature with stirring for 4 hours.

-

Cool the mixture, concentrate to remove residual toluene, and allow it to crystallize.

-

Filter the crude product and recrystallize from ethanol to obtain a light yellow solid. The reported yield is 32.9%.[1]

Step 4: Synthesis of Ethyl imidazole-4-carboxylate

-

Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

-

Heat the solution to 55-60°C and maintain for 2 hours.

-

Cool the reaction to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.

-

Allow the product to crystallize, then filter, dry, and recrystallize from water to obtain a white solid. The reported yield is 54%.[1]

Part 2: Synthesis of this compound

Note: The following protocol is a general procedure for the N-tritylation of imidazoles and may require optimization for this specific substrate.

Step 5: N-tritylation

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a suitable base, such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add trityl chloride (1.05 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Concluding Remarks

This application note provides a detailed, two-part protocol for the synthesis of this compound. The first part, the synthesis of the imidazole core, is well-established. The second part, the N-tritylation, is based on a general and reliable method for the protection of imidazoles. Researchers should note that the conditions for the N-tritylation step may require optimization to achieve the best possible yield and purity for this specific substrate. This protocol serves as a valuable resource for chemists in the pharmaceutical and life sciences industries, enabling the efficient production of this important synthetic intermediate.

References

Application Notes and Protocols: Step-by-Step N-Tritylation of Ethyl Imidazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the N-tritylation of ethyl imidazole-4-carboxylate, a key step in the synthesis of various pharmaceutical intermediates. The trityl group serves as a robust protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the molecule.

Reaction Principle

The N-tritylation of ethyl imidazole-4-carboxylate is a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon atom of trityl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an anhydrous polar aprotic solvent to ensure the solubility of the reactants and to prevent side reactions.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-tritylation of an imidazole-4-carboxylic acid derivative, which is expected to be highly analogous to the reaction with ethyl imidazole-4-carboxylate[1].

| Parameter | Value |

| Starting Material | Ethyl Imidazole-4-carboxylate |

| Reagent 1 | Trityl Chloride (TrCl) |

| Reagent 2 (Base) | Pyridine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (Imidazole:TrCl) | 1 : 1.1 |

| Reaction Temperature | Room Temperature |

| Reaction Time | Overnight (approx. 12-16 hours) |

| Expected Yield | ~95%[1] |

Experimental Protocol

This protocol is adapted from the successful N-tritylation of a closely related imidazole derivative[1].

Materials:

-

Ethyl imidazole-4-carboxylate

-

Trityl chloride (TrCl)

-

Pyridine (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl imidazole-4-carboxylate (1.0 eq) in a mixture of anhydrous DMF and anhydrous pyridine.

-

Reagent Addition: To the stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, add water and ethyl acetate to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts.

-

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, ethyl 1-trityl-1H-imidazole-4-carboxylate, can be further purified by trituration with a suitable solvent like ethyl acetate to yield a solid product[1].

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: Deprotection of Ethyl 1-trityl-1H-imidazole-4-carboxylate using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of the trityl group from ethyl 1-trityl-1H-imidazole-4-carboxylate using trifluoroacetic acid (TFA). The trityl group is a common protecting group for the imidazole moiety in multi-step organic synthesis due to its steric bulk and lability under acidic conditions.[1] This protocol outlines the reaction conditions, work-up procedure, and expected outcomes for the efficient removal of the trityl group to yield ethyl 1H-imidazole-4-carboxylate.

Introduction

The imidazole ring is a crucial heterocyclic motif present in many biologically active molecules and pharmaceutical compounds. During complex syntheses, protection of the imidazole nitrogen is often necessary to prevent unwanted side reactions. The triphenylmethyl (trityl) group serves as an effective protecting group for imidazoles, offering stability in basic and neutral conditions while being readily cleavable under mild acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common reagent for this deprotection due to its effectiveness at room temperature and the volatile nature of its byproducts.[2] The mechanism of deprotection involves the protonation of the imidazole nitrogen followed by the departure of the stable trityl cation.[3] This document presents a detailed protocol for the TFA-mediated deprotection of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Data Presentation

The following table summarizes the quantitative data for the deprotection of a closely related substrate, a trityl-protected histidine methyl ester, using TFA. This data provides a reference for the expected reaction parameters and yield for the deprotection of this compound.

| Parameter | Value | Reference |

| Substrate | Trityl-protected Histidine Methyl Ester | [1] |

| Reagent | Trifluoroacetic Acid (TFA) | [1] |

| TFA Concentration | 5% in Dichloromethane (DCM) | [1] |

| Scavenger | Triisopropylsilane (TIS) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 55% | [1] |

Experimental Protocols

Materials

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Deprotection Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add triisopropylsilane (TIS) as a carbocation scavenger. Subsequently, add a solution of 5% trifluoroacetic acid (TFA) in DCM dropwise. The appearance of a yellow color may indicate the formation of the trityl cation.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot.

-

Work-up - Quenching: Upon completion of the reaction, carefully quench the excess TFA by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-